molecular formula C12H22N4O2 B2435086 6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 571150-18-0

6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B2435086
CAS RN: 571150-18-0
M. Wt: 254.334
InChI Key: VNVWSZFHMBSHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the CAS Number: 571150-18-0. It has a molecular weight of 254.33 . It is also known by its IUPAC name as 6-amino-1-isobutyl-5-(isobutylamino)-2,4(1H,3H)-pyrimidinedione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N4O3/c1-7(2)6-15-9(12)10(13-4-5-18-3)11(16)14-8(15)17/h7,13H,4-6,12H2,1-3H3,(H,14,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Supramolecular Chemistry

The compound has been studied in the context of supramolecular chemistry. Fonari et al. (2004) investigated its use in forming hydrogen-bonded supramolecular assemblies. They synthesized novel pyrimidine derivatives, including 6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylsulfamic acid, and co-crystallized them with macrocyclic cations, resulting in complex 2D and 3D network structures through extensive hydrogen bonding interactions (Fonari et al., 2004).

Crystal Structure Analysis

Orozco et al. (2009) explored its crystal structure in a study that yielded a salt-type adduct with piperidinium 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione. This compound crystallizes with multiple hydrogen bonds, which contributes to understanding its structural properties and potential applications in materials science (Orozco et al., 2009).

Organic Synthesis

In the field of organic synthesis, various derivatives of the compound have been developed. For instance, El‐Brollosy et al. (2012) synthesized 1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ethanol hemisolvate, highlighting the compound's versatility in forming different molecular structures with potential applications in pharmaceuticals and materials science (El‐Brollosy et al., 2012).

Medicinal Chemistry

Although details related to drug use and side effects are excluded as per your request, it is noteworthy that research in medicinal chemistry has involved the synthesis and characterization of derivatives for potential therapeutic applications. For instance, Udayakumar et al. (2017) reported the synthesis of dihydropyrimidine-2,4(1H,3H)-dione derivatives and their preliminary in vitro cytotoxic evaluation, indicating the compound's relevance in drug discovery and development (Udayakumar et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-amino-1-(2-methylpropyl)-5-(2-methylpropylamino)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-7(2)5-14-9-10(13)16(6-8(3)4)12(18)15-11(9)17/h7-8,14H,5-6,13H2,1-4H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVWSZFHMBSHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(N(C(=O)NC1=O)CC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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